N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide
Description
N'-[(4-Nitrobenzyl)oxy]-2-pyridinecarboximidamide is a synthetic organic compound featuring a pyridine ring substituted at the 2-position with a carboximidamide group. The amidine moiety is further functionalized with a 4-nitrobenzyloxy substituent. This structure confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(12-3-1-2-8-15-12)16-20-9-10-4-6-11(7-5-10)17(18)19/h1-8H,9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZEGLFNSDEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide typically involves the reaction of 2-pyridinecarboximidamide with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and pyridinecarboximidamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the benzyl ether linkage.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl derivatives.
Reduction: Formation of 4-aminobenzyl derivatives.
Substitution: Formation of phenol and pyridinecarboximidamide derivatives.
Scientific Research Applications
Chemistry
N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology
This compound has been investigated as a biochemical probe due to its ability to interact with specific biological targets. The presence of the nitrobenzyl group can lead to the formation of reactive intermediates that covalently modify target proteins, enhancing its utility in biological research.
Medicine
Research has explored the potential therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. Preliminary studies suggest that it may exhibit selective cytotoxicity against various cancer cell lines and could be effective against multi-drug resistant strains of pathogens.
Data Tables
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against several bacteria and fungi |
| Anticancer | Induces apoptosis in cancer cell lines |
| Mechanism | Protein modification via reactive intermediates |
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
-
Biochemical Probing :
- Research highlighted its use as a biochemical probe in enzyme inhibition studies, where it effectively inhibited specific enzyme activities linked to disease pathways .
Mechanism of Action
The mechanism of action of N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can covalently modify target proteins, thereby altering their function. The pyridinecarboximidamide moiety can also interact with nucleophilic sites on proteins, contributing to its biological activity .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
The compound’s analogs with carboximidamide groups at different pyridine positions exhibit distinct physicochemical and biological behaviors:
Key Findings :
Substituent Variations on the Benzyl Group
Replacing the 4-nitrobenzyl group with other substituents alters electronic and steric profiles:
Key Findings :
- Nitro vs. Fluoro Substituents : The 4-nitro group increases acidity of the amidine NH compared to the 2-fluoro analog, which instead prioritizes dipole interactions .
- Functional Group Diversity : The oxime and N-oxide in Pyridine-4-carboxamidoxime N-oxide enhance solubility in polar solvents, contrasting with the nitrobenzyl derivatives’ preference for hydrophobic environments .
Hydrogen Bonding and Supramolecular Behavior
- This compound: The nitro group participates in weak C–H···O interactions, while the amidine NH acts as a hydrogen bond donor. This dual functionality supports layered crystal packing .
- Pyridine-4-carboxamidoxime N-oxide : The oxime and N-oxide groups form robust O–H···N and N–O···H bonds, resulting in a 3D supramolecular network .
Biological Activity
N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a nitrobenzyl ether and a carboximidamide functional group. Its molecular formula is C12H12N4O3, with a molecular weight of approximately 248.25 g/mol. The presence of the nitro group enhances its electron-withdrawing capacity, which may play a role in its biological interactions.
Antimicrobial Properties
One of the primary areas of research regarding this compound is its antimicrobial activity. A study investigated various derivatives of pyridine carboxamidrazones, revealing that certain compounds exhibited significant activity against Mycobacterium tuberculosis, including resistant strains. The results indicated that the 2-pyridyl-substituted carboxamidrazones were more effective than their 4-pyridyl counterparts, suggesting that structural modifications can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Activity Level |
|---|---|
| This compound | Moderate |
| 2-Pyridyl carboxamidrazone | High |
| 4-Pyridyl carboxamidrazone | Low |
Enzyme Interactions
This compound has been explored as a biochemical probe due to its ability to interact with specific biological targets, including histone methyltransferases (HMTs). HMTs are crucial for regulating gene expression through histone modifications. The compound's potential to modulate these enzymes could have implications for cancer therapy and epigenetic regulation .
Case Studies and Research Findings
In a recent study, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their biological activities. The findings highlighted that compounds with increased lipophilicity showed improved permeability across cell membranes, enhancing their potential as therapeutic agents .
Another investigation focused on the compound's role in inhibiting specific HMTs linked to tumorigenesis. The results demonstrated that certain derivatives could effectively reduce H3K27 trimethylation levels in cancer cell lines, suggesting their utility in cancer treatment strategies .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
